CD666

RARγ Selectivity Cytotoxicity Profiling Cancer Research

Researchers requiring RARγ-specific target validation without pan-retinoid off-target effects face significant experimental variability when using non-selective agonists. CD666 directly addresses this need as a highly selective RARγ agonist. - RARγ binding Kd = 68 nM; functional EC50 RARγ = 46 nM (vs. 370 nM for RARα)【Local Differentiation Evidence†L1-L3】 - GI50 >10 μM in normal NHBE cells vs. 0.365 μM in 1198 cancer cells, establishing a wide therapeutic window【Local Differentiation Evidence†L1-L3】 - Synergizes with IFN-γ in retinoid-resistant breast cancer lines (BT-20, 734-B)【Local Differentiation Evidence†L1-L3】 - Supported by selective antagonist CD2665 for on-target confirmation【Local Differentiation Evidence†L1-L3】

Molecular Formula C24H28O3
Molecular Weight 364.5 g/mol
Cat. No. B1663166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCD666
Synonyms4-[(1E)-3-Hydroxy-3-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propen-1-yl]-benzoic                              acid
Molecular FormulaC24H28O3
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESCC1(CCC(C2=C1C=CC(=C2)C(C=CC3=CC=C(C=C3)C(=O)O)O)(C)C)C
InChIInChI=1S/C24H28O3/c1-23(2)13-14-24(3,4)20-15-18(10-11-19(20)23)21(25)12-7-16-5-8-17(9-6-16)22(26)27/h5-12,15,21,25H,13-14H2,1-4H3,(H,26,27)/b12-7+
InChIKeyQCSYBKHFYYISTQ-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CD666 Compound Identity & Specifications


CD666 (CAS 144006-45-1) is a synthetic retinoid small molecule that functions as a selective agonist for the retinoic acid receptor gamma (RARγ). Its chemical identity is established as 4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid, with a molecular formula of C24H28O3 and a molecular weight of 364.5 g/mol [1]. The compound exhibits characteristic retinoid pharmacology, but its procurement value rests on specific selectivity and potency parameters that distinguish it from earlier-generation RARγ agonists and pan-agonists .

RARγ-selective research tool
Reported isoform selectivity over RARα
Supports RARγ-pathway studies distinct from pan-agonists

CD666: Why Generic Substitution Fails


Substituting CD666 with a generic retinoid (e.g., all-trans retinoic acid, ATRA) or another RARγ ligand introduces substantial experimental variability and can invalidate conclusions regarding RARγ-specific biology. CD666's selectivity profile and cellular activity are not interchangeable with other RARγ agonists such as CD437 or CD2325, which display differing potency, off-target profiles, and functional outcomes [1]. The following quantitative evidence details the specific, measurable parameters that define CD666's utility and underscore why a simple in-class substitution cannot guarantee reproducible, RARγ-selective responses [2].

Comparator
Mismatch Context
ATRA (pan-agonist)
RARγ-specific synergy may not be observed
CD437 (RARγ agonist)
Higher normal-cell cytotoxicity may confound viability endpoints
CD2325 (RARγ agonist)
Lower selectivity against normal cells may shift pathway interpretation

CD666 RARγ Selectivity & Activity Evidence


Superior Therapeutic Window vs. CD437 in Bronchial Epithelial Cells

In a direct head-to-head comparison using growth inhibition (GI50) assays, CD666 demonstrated a clear selectivity advantage over CD437 in normal human bronchial epithelial (NHBE) cells. CD666 exhibited a GI50 value >10 μM, indicating minimal cytotoxicity toward normal tissue, whereas CD437 was highly potent with a GI50 of 0.019 μM, revealing significant toxicity to normal cells [1]. This difference in therapeutic window is critical for selecting a tool compound for in vivo studies or for applications where preservation of normal tissue function is paramount.

Normal-Cell Cytotoxicity
Head-to-head
CD666 GI50 >10 μM vs CD437 0.019 μM in NHBE cells
Supports low normal-cell cytotoxicity context
MTT assay, 72 h incubation
RARγ Selectivity Cytotoxicity Profiling Cancer Research

Favorable Therapeutic Index vs. CD2325 in Lung Cancer Cells

When benchmarked against another RARγ-selective agonist, CD2325, in the 1198 lung cancer cell line, CD666 shows a comparable potency profile but with a markedly different baseline cytotoxicity in normal cells. In 1198 cells, CD666 has a GI50 of 0.365 μM, while CD2325 is slightly more potent at 0.181 μM [1]. However, this difference in cancer cell potency is offset by CD666's significantly reduced activity against NHBE cells (GI50 >10 μM for CD666 vs. 0.046 μM for CD2325), indicating a more favorable therapeutic index [1].

Cancer vs Normal Potency
Head-to-head
CD666 GI50 0.365 μM (1198) vs >10 μM (NHBE); CD2325 0.181 μM / 0.046 μM
Supports favorable differential cytotoxicity context
1198 lung cancer and NHBE cell models
RARγ Agonist Lung Cancer Cellular Activity

IFN-γ Synergy vs. ATRA in Breast Cancer Cells

In a panel of breast cancer cell lines (MCF-7, SKBR-3, T47D, ZR-75-1), CD666 demonstrated antiproliferative effects comparable to the natural pan-agonist ATRA, but with a distinct functional profile. Specifically, CD666, along with other RARγ-selective agonists (CD2325, CD437), was able to act synergistically with interferon-γ (IFN-γ) to inhibit proliferation in retinoid-resistant BT-20 and 734-B cell lines, an effect not observed with ATRA [1]. This synergy points to a RARγ-specific mechanism that is not recapitulated by the broader-acting natural ligand.

IFN-γ Synergy vs ATRA
Reported
CD666 synergizes with IFN-γ in retinoid-resistant breast cancer cells; ATRA does not
Supports RARγ-specific pathway interpretation
BT-20, 734-B cell lines
RARγ Agonist Breast Cancer Synergy Studies

Nanomolar RARγ Affinity with Selectivity Over RARα

In radioligand binding assays using recombinant RAR proteins, CD666 demonstrates a Kd of 68 nM for RARγ at 4°C, confirming its nanomolar affinity for the target [1]. Its selectivity is further defined by functional EC50 values obtained in cellular transactivation assays: 46 nM for RARγ versus 370 nM for RARα, indicating an approximate 8-fold selectivity for the gamma isoform [2]. This quantitative selectivity profile distinguishes CD666 from less selective RAR agonists.

Binding & Selectivity
Reported
RARγ Kd 68 nM, EC50 46 nM; RARα EC50 370 nM (~8-fold selectivity)
Supports isoform selectivity review
Recombinant binding and cellular reporter assays
RARγ Binding Affinity Selectivity Profiling Receptor Pharmacology

RARγ-Mediated Proliferation in Hippocampal Progenitors Blocked by CD2665

In a defined cellular model of immortalized hippocampal progenitor cells (HiB5), treatment with CD666 resulted in a dose-dependent increase in cell number, directly implicating RARγ activation in the proliferative response. Critically, this effect was completely abrogated by co-treatment with CD2665, a selective RARγ antagonist (Ki 110 nM) [1]. This on-target reversal confirms the RARγ-specific nature of CD666's activity in a physiologically relevant, non-cancerous cell system.

On-Target Reversal
Reported
CD666-induced proliferation blocked by CD2665 (RARγ antagonist)
Confirms RARγ-mediated on-target response context
HiB5 hippocampal progenitor cells
Neural Progenitor Cells RARγ Signaling Functional Assay

CD666 Application Scenarios


RARγ-Specific Oncology with Low Normal Cell Toxicity

Based on the evidence that CD666 exhibits a GI50 >10 μM in normal NHBE cells while maintaining activity in cancer cells (e.g., GI50 0.365 μM in 1198 cells) [1], this compound is optimally suited for in vitro and in vivo studies where the primary objective is to dissect RARγ-mediated pathways in tumor biology without the confounding variable of normal tissue toxicity. This is a distinct advantage over more potent but non-selective or cytotoxic RARγ agonists like CD437 (NHBE GI50 0.019 μM) [1]. Procurement should be prioritized for studies aiming to establish a therapeutic window or for long-term dosing regimens.

RARγ Target Validation and Mechanism Studies

The well-characterized binding affinity (RARγ Kd = 68 nM) and functional selectivity (EC50 RARγ = 46 nM vs. RARα = 370 nM) of CD666 make it an essential tool for rigorous target validation experiments [1]. Its utility is further enhanced by the availability of a selective antagonist (CD2665), which can be used in combination to confirm RARγ-mediated effects, as demonstrated in HiB5 hippocampal progenitor cells [2]. Procurement is recommended for any research program requiring a high degree of confidence in RARγ target engagement and for establishing on-target mechanism-of-action.

Overcoming Retinoid Resistance in Cancer via Synergy

CD666's unique functional profile, distinct from ATRA, is evidenced by its ability to synergize with IFN-γ to inhibit proliferation in retinoid-resistant breast cancer cell lines (BT-20, 734-B) [1]. This makes CD666 the compound of choice for researchers investigating mechanisms of retinoid resistance or seeking to develop novel combination therapies. Procuring CD666 instead of a pan-agonist like ATRA is essential for experiments where a RARγ-selective trigger is required to explore specific transcriptional outputs or to identify new synthetic lethal interactions.

RARγ Structure-Based Design and Computational Modeling

The proposed structural model for the RARγ ligand-binding domain in complex with CD666 provides a valuable template for structure-based drug design and computational chemistry efforts [1]. Researchers engaged in molecular docking, molecular dynamics simulations, or the rational design of next-generation RAR modulators should procure CD666 as a reference ligand. Its established binding pose and selectivity profile offer a critical benchmark for validating in silico models and understanding the molecular determinants of RARγ selectivity.

Application
Selection Property
Validation Focus
RARγ-mediated tumor biology studies
Low normal-cell cytotoxicity profile
Cytotoxicity endpoint review in normal vs cancer cells
RARγ target engagement and mechanism studies
Defined binding affinity and isoform selectivity
On-target reversal with CD2665 antagonist
Retinoid resistance mechanism research
IFN-γ synergy in resistant breast cancer cells
RARγ-specific transcriptional response
Structure-based RARγ ligand design
Published RARγ–CD666 binding model
In silico selectivity and docking benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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